molecular formula C13H18BrNO2S B7588717 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid

3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid

Katalognummer B7588717
Molekulargewicht: 332.26 g/mol
InChI-Schlüssel: DQKHCPWTOWTPQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid, also known as BRL-37344, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been synthesized and studied for its potential use in scientific research applications. In

Wirkmechanismus

The mechanism of action of 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid involves the activation of the β3-adrenergic receptor. This activation leads to an increase in the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to a cascade of downstream effects that ultimately result in the activation of thermogenesis and the breakdown of fat.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid include an increase in thermogenesis and the breakdown of fat. It has also been shown to improve insulin sensitivity and glucose metabolism. These effects make it a potential candidate for the treatment of obesity and other metabolic disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid in lab experiments is its high purity and yield. It is also a selective β3-adrenergic receptor agonist, which allows for more specific targeting of this receptor. However, one limitation is that it has only been studied in vitro and in animal models, and its effects in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for the study of 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid. One direction is to study its effects in humans to determine its potential as a treatment for obesity and other metabolic disorders. Another direction is to explore its potential as a tool for studying the β3-adrenergic receptor and its role in energy metabolism and thermogenesis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesemethoden

The synthesis method of 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid involves several steps. The first step is the synthesis of (5-bromothiophen-3-yl)methanol, which is then reacted with 3-piperidinylpropanoic acid to yield 3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid. The yield of this synthesis method is high, and the purity of the product is also high.

Wissenschaftliche Forschungsanwendungen

3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid has been studied for its potential use in scientific research applications. It has been shown to have an affinity for the β3-adrenergic receptor, which is involved in the regulation of energy metabolism and thermogenesis. This makes it a potential candidate for the treatment of obesity and other metabolic disorders.

Eigenschaften

IUPAC Name

3-[1-[(5-bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c14-12-6-11(9-18-12)8-15-5-1-2-10(7-15)3-4-13(16)17/h6,9-10H,1-5,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKHCPWTOWTPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CSC(=C2)Br)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.